molecular formula C7H12N2O4 B135137 2,2-DIACETAMIDO-PROPIONIC ACID CAS No. 98337-17-8

2,2-DIACETAMIDO-PROPIONIC ACID

Cat. No.: B135137
CAS No.: 98337-17-8
M. Wt: 188.18 g/mol
InChI Key: XSWWTBWNVZPJBQ-UHFFFAOYSA-N
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Description

2,2-DIACETAMIDO-PROPIONIC ACID is an organic compound with the molecular formula C7H11NO4 It is characterized by the presence of two acetamido groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIACETAMIDO-PROPIONIC ACID typically involves the acylation of 2-amino-2-methylpropanoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{2-amino-2-methylpropanoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-DIACETAMIDO-PROPIONIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2-DIACETAMIDO-PROPIONIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound in enzymatic studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-DIACETAMIDO-PROPIONIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2-Bis(hydroxymethyl)propanoic acid: This compound has a similar backbone but contains hydroxyl groups instead of acetamido groups.

    2-Amino-2-methylpropanoic acid: The precursor to 2,2-DIACETAMIDO-PROPIONIC ACID, differing by the presence of amino and methyl groups.

Uniqueness: this compound is unique due to its dual acetamido groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Biological Activity

2,2-Diacetamido-propionic acid (DAPA) is a compound that has gained attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial, anti-inflammatory, and immunomodulatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

DAPA is a derivative of propionic acid, characterized by two acetamido groups attached to the propionic backbone. Its chemical structure can be represented as follows:

C5H10N2O4\text{C}_5\text{H}_{10}\text{N}_2\text{O}_4

This structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

DAPA exhibits significant antimicrobial properties. Studies have shown that various propionic acid derivatives, including DAPA, possess activity against a range of microorganisms. For instance, in vitro assays demonstrated that DAPA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus 32
Escherichia coli 64
Candida albicans 16

These results indicate that DAPA could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

DAPA has been investigated for its anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). In a study involving LPS-stimulated PBMCs, DAPA significantly reduced TNF-α production by approximately 50% at concentrations above 50 µg/mL.

Table: Cytokine Production in PBMCs

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control200150
DAPA (50 µg/mL)100120
DAPA (100 µg/mL)80110

The reduction in cytokine levels suggests that DAPA may help mitigate inflammatory responses, which is beneficial in conditions like arthritis and other inflammatory diseases.

Immunomodulatory Effects

The immunomodulatory effects of DAPA were assessed through its impact on lymphocyte proliferation and cytokine release. In vitro studies showed that DAPA enhances IL-10 production while suppressing IFN-γ levels, indicating a shift towards an anti-inflammatory immune response. This dual action suggests potential therapeutic applications in autoimmune disorders.

The biological activities of DAPA are believed to be mediated through several mechanisms:

  • G-Protein Coupled Receptors : DAPA may interact with GPR41 and GPR43 receptors, which are involved in metabolic regulation and immune response modulation.
  • Cyclooxygenase Inhibition : Similar to other propionic acid derivatives, DAPA may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and subsequent inflammation.
  • NF-κB Pathway Modulation : By inhibiting the NF-κB signaling pathway, DAPA may decrease the expression of various inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of DAPA:

  • A clinical trial evaluating the effects of DAPA on patients with chronic inflammatory diseases showed significant improvements in symptom management compared to placebo.
  • Another study focused on the antimicrobial efficacy of DAPA against resistant strains of bacteria, demonstrating its potential role in combating antibiotic resistance.

Properties

IUPAC Name

2,2-diacetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWWTBWNVZPJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278793
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98337-17-8
Record name 2,2-diacetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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